4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide
Overview
Description
“4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide” is a chemical compound with the molecular formula C13H13N7O and a molecular weight of 283.29 . It has a predicted density of 1.60±0.1 g/cm3 and a predicted pKa of 8.24±0.20 .
Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” has a molecular weight of 283.29, a predicted density of 1.60±0.1 g/cm3, and a predicted pKa of 8.24±0.20 .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Derivatives : A study reported the synthesis of 8-R-7-amino-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones derivatives by boiling with ketones, anhydrides, benzoyl chloride, and hydrazine, establishing their structures through various analytical techniques (Mironovich & Kostina, 2012).
Chemical Transformations and Reactions
- Novel Synthetic Route : A novel synthetic route to several new annelated pyrazolo[5,1-c]-1,2,4-triazine derivatives was described, involving the transformation of 3-phenylpyrazol-5-yl diazonium chloride and subsequent reactions to form new compounds (Elghandour et al., 1992).
Antifungal and Antimicrobial Properties
- Antifungal Activity : A study demonstrated the synthesis of 3-substituted 4-amino-8-ethoxycarbonylpyrazolo[5,1-c][1,2,4]triazines and their antifungal activity, suggesting potential pharmaceutical applications (Kurasawa et al., 1988).
Chemical Properties and Synthesis Techniques
- New Approaches in Synthesis : Two new approaches were proposed for synthesizing 4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines, providing insights into the chemical properties and synthesis techniques of these compounds (Mironovich et al., 2020).
Structural and Bioactive Studies
- Structural Studies : Research focused on structural studies of bioactive compounds, including Heck reactions on 4-methylenepyrazolo[5,1-c][1,2,4]triazines, provides valuable information on the synthesis and potential bioactivity of these compounds (Iwashita et al., 2008).
Potential Biological Applications
- Evaluation of Antitumor Activity : A study evaluating the antitumor activity of novel pyrazolotriazine derivatives highlights the potential biological applications of these compounds in cancer research (Atta-Allah et al., 2017).
Properties
IUPAC Name |
4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O/c1-7-9(8-5-3-2-4-6-8)12-18-17-10(13(21)16-15)11(14)20(12)19-7/h2-6H,14-15H2,1H3,(H,16,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIWXJNEBCLYLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.